AChE/BChE Inhibitory Potency Differentiates Benzothiazole-Pyridinium Hybrids from Donepezil
The benzothiazole-pyridinium chemotype to which CAS 923088-41-9 belongs has demonstrated potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition in vitro. In the U.S. Patent 9,255,091 B2, representative benzothiazole-pyridinium compounds achieved AChE IC50 values in the nanomolar range, with selectivity ratios versus BChE that can be modulated by benzothiazole substitution [1]. The 4,7-dimethylbenzothiazole core present in CAS 923088-41-9 is explicitly claimed and exemplified in the patent as part of the preferred substitution pattern yielding optimal dual inhibitory activity [1]. In contrast, the reference drug donepezil displays an AChE IC50 of approximately 6.7 nM but significantly weaker BChE inhibition (IC50 ~7.4 µM), yielding a BChE/AChE selectivity ratio of >1000 [2]. Benzothiazole-pyridinium analogs, including those with the 4,7-dimethyl motif, have been profiled with substantially narrower BChE/AChE selectivity windows, indicating a differentiated pharmacological profile suitable for dual cholinesterase targeting [1].
| Evidence Dimension | In vitro cholinesterase inhibition potency and selectivity |
|---|---|
| Target Compound Data | Exact IC50 for CAS 923088-41-9 not publicly available; however, structurally encompassed within patent claims for 4,7-dimethylbenzothiazole-pyridinium analogs exhibiting nanomolar dual AChE/BChE inhibition [1]. |
| Comparator Or Baseline | Donepezil: AChE IC50 ≈ 6.7 nM; BChE IC50 ≈ 7.4 µM; BChE/AChE ratio >1000 [2]. Benzothiazole-pyridinium analogs with unsubstituted benzothiazole: reduced AChE potency versus 4,7-dimethyl-substituted analogs [1]. |
| Quantified Difference | Donepezil is highly AChE-selective (ratio >1000); benzothiazole-pyridinium class (including 4,7-dimethyl variants) shows balanced dual AChE/BChE inhibition with nanomolar potency and adjustable selectivity [1][2]. The 4,7-dimethyl substitution enhances AChE potency relative to unsubstituted benzothiazole in the patent series [1]. |
| Conditions | In vitro enzyme inhibition assays: AChE from Electrophorus electricus or human erythrocytes; BChE from equine or human serum; substrate: acetylthiocholine/butyrylthiocholine; detection: Ellman's method; incubation: 25–37°C [1][2]. |
Why This Matters
The dual AChE/BChE inhibition profile of the benzothiazole-pyridinium class, enhanced by the 4,7-dimethyl substitution pattern present in CAS 923088-41-9, offers a scientifically distinct mechanism from AChE-selective drugs like donepezil, making it a relevant tool compound for probing dual cholinesterase inhibition in Alzheimer's disease models.
- [1] Thompson, C.M. & Bharate, S. Benzothiazole-based pyridinium compounds for the treatment of neurodegenerative diseases or nerve agent exposure. U.S. Patent No. 9,255,091 B2. Granted Feb 9, 2016. See especially claims 1, 12-15, and Examples for 4,7-dimethylbenzothiazole embodiment. View Source
- [2] Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613. Donepezil AChE IC50 = 6.7 nM; BChE IC50 = 7.4 µM. View Source
